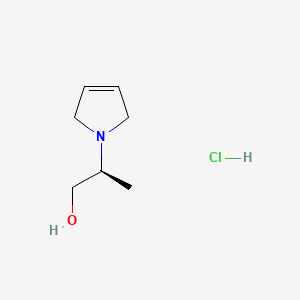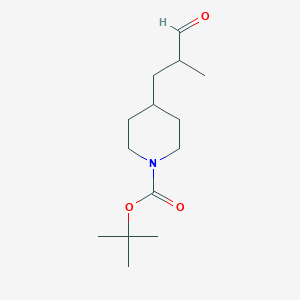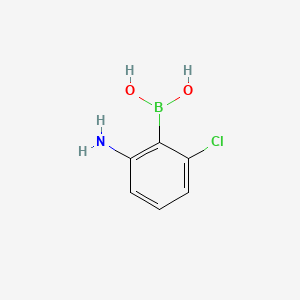
7-Bromo-4-chloro-3-quinolinesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-4-chloroquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family It is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloroquinoline-3-sulfonyl chloride typically involves the chlorination and bromination of quinoline derivatives followed by sulfonylation. One common method includes:
Chlorination: Starting with quinoline, chlorination is carried out using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.
Bromination: The chlorinated quinoline is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.
Sulfonylation: Finally, the brominated and chlorinated quinoline is reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position.
Industrial Production Methods
Industrial production of 7-bromo-4-chloroquinoline-3-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reagents are added in a stepwise manner, and the reaction conditions such as temperature, pressure, and time are optimized for industrial efficiency.
化学反応の分析
Types of Reactions
7-bromo-4-chloroquinoline-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild bases like triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used under inert atmosphere conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Aryl or Alkyl Substituted Quinoline: Formed by coupling reactions.
科学的研究の応用
7-bromo-4-chloroquinoline-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on various biological pathways.
作用機序
The mechanism of action of 7-bromo-4-chloroquinoline-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and chlorine atoms contribute to the compound’s overall reactivity and specificity.
類似化合物との比較
Similar Compounds
4-chloroquinoline: Lacks the bromine and sulfonyl chloride groups, making it less reactive.
7-bromoquinoline: Lacks the chlorine and sulfonyl chloride groups, affecting its reactivity and applications.
4,7-dichloroquinoline: Contains two chlorine atoms but lacks the bromine and sulfonyl chloride groups.
Uniqueness
7-bromo-4-chloroquinoline-3-sulfonyl chloride is unique due to the presence of all three functional groups (bromine, chlorine, and sulfonyl chloride) on the quinoline ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations and applications.
特性
分子式 |
C9H4BrCl2NO2S |
|---|---|
分子量 |
341.01 g/mol |
IUPAC名 |
7-bromo-4-chloroquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-5-1-2-6-7(3-5)13-4-8(9(6)11)16(12,14)15/h1-4H |
InChIキー |
ROLKCVVNEFTBHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


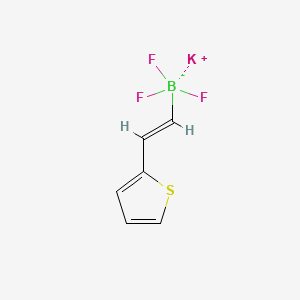
amine hydrochloride](/img/structure/B15298240.png)
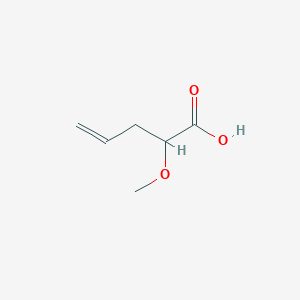


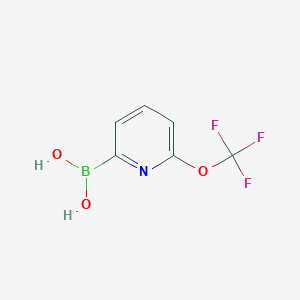
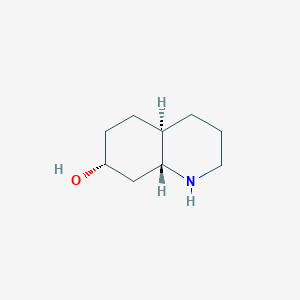
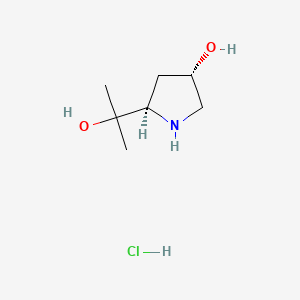
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)

